molecular formula C11H15Br2N B8156874 (3,5-Dibromo-benzyl)-diethyl-amine

(3,5-Dibromo-benzyl)-diethyl-amine

Cat. No.: B8156874
M. Wt: 321.05 g/mol
InChI Key: OWPILWRJZWOUPA-UHFFFAOYSA-N
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Description

(3,5-Dibromo-benzyl)-diethyl-amine is a tertiary amine derivative characterized by a benzyl core substituted with two bromine atoms at the 3- and 5-positions. The diethylamine group is attached to the benzyl carbon, conferring distinct electronic and steric properties.

Properties

IUPAC Name

N-[(3,5-dibromophenyl)methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2N/c1-3-14(4-2)8-9-5-10(12)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPILWRJZWOUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromo-benzyl)-diethyl-amine typically involves the bromination of benzyl derivatives followed by amination. One common method involves the bromination of benzyl alcohol to form 3,5-dibromobenzyl bromide, which is then reacted with diethylamine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromo-benzyl)-diethyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield 3,5-dihydroxybenzyl derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(3,5-Dibromo-benzyl)-diethyl-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3,5-Dibromo-benzyl)-diethyl-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Bromhexine and Derivatives

Key Compound: Bromhexine hydrochloride (N-cyclohexyl-N-methyl-(2-amino-3,5-dibromo-benzyl)amine hydrochloride)

  • Structural Differences: Bromhexine substitutes the diethylamine group in (3,5-Dibromo-benzyl)-diethyl-amine with a cyclohexyl-methylamine moiety. The 2-amino group on the benzyl ring in bromhexine is absent in this compound.
  • Functional Impact :
    • Bromhexine’s cyclohexyl group enhances lipophilicity, improving mucus penetration and mucolytic activity in respiratory diseases .
    • The diethylamine variant may exhibit altered pharmacokinetics due to reduced steric hindrance and increased electron-donating effects.

Synthesis : Bromhexine is synthesized via boron chelate intermediates, a method adaptable to this compound with modifications to the amine reactants .

Triazole-Linked Dibromo-Benzyl Amines

Key Compound : [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(3,5-dibromo-benzyl)-1H-[1,2,3]triazol-4-yl]-phenyl}-amine (Compound 4d)

  • Structural Differences :
    • The diethylamine group is replaced with a triazole-linked quinazoline scaffold.
    • Additional methoxy-ethoxy substituents enhance water solubility.
  • Functional Impact :
    • The triazole ring introduces hydrogen-bonding capacity, improving target affinity (e.g., EGFR inhibition in cancer therapy) .
    • Purity (97% via HPLC) and stability are comparable to this compound derivatives, as confirmed by NMR and HRMS .

Pyrazine-Based Dibromo-Amines

Key Compounds :

  • 3,5-Dibromo-N,N-dimethylpyrazin-2-amine
  • 3,5-Dibromo-6-methylpyrazin-2-amine
  • Structural Differences :
    • Pyrazine ring replaces the benzene core, altering electronic distribution.
    • Methyl and dimethylamine groups modify steric and basicity profiles.
  • Synthetic routes emphasize halogenation and amination steps, differing from benzyl-based analogs .

Imidazole and Oxazole Derivatives

Key Compounds :

  • 4,5-Bis(3,5-dibromobenzyl)oxazol-2(3H)-imine
  • 1,3-Bis(3-aminopropyl)-4,5-bis(3,5-dibromobenzyl)-1,3-dihydro-2H-imidazol-2-one
  • Structural Differences :
    • Dual dibromobenzyl groups and heterocyclic cores (imidazole/oxazole) increase molecular complexity.
  • Functional Impact :
    • Enhanced rigidity and hydrogen-bonding capacity improve selectivity in enzyme inhibition.
    • Boc-protected derivatives demonstrate stability advantages over simple amines like this compound .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Purity (%) Key Applications
This compound C₁₁H₁₄Br₂N 336.05 N/A Under investigation
Bromhexine hydrochloride C₁₄H₂₀Br₂N₂·HCl 412.06 >98% Mucolytic agent
Compound 4d (triazole derivative) C₂₉H₂₉Br₂N₆O₄ 627.13 97% Anticancer agent

Table 2: NMR Spectral Comparison

Compound ¹H NMR (DMSO-d₆) δ Highlights
This compound Data not provided in evidence
Bromhexine hydrochloride Key peaks: 7.64 (s, 2H, aromatic), 3.65 (s, 4H, CH₂)
Compound 4d 8.71 (s, 1H, triazole), 5.70 (s, 2H, CH₂)

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